molecular formula C18H22FNO B5187172 (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine

(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine

Katalognummer B5187172
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: QDHNOLCPGQGJBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as FBMMPA, is a chemical compound that has been studied for its potential use in scientific research applications. FBMMPA is a derivative of the phenethylamine family, which includes compounds such as amphetamines and MDMA.

Wirkmechanismus

(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine's mechanism of action involves its binding to TAAR1, which leads to the activation of intracellular signaling pathways. This activation ultimately leads to the modulation of neurotransmitter release, including dopamine and serotonin. This compound has been found to increase dopamine release in the prefrontal cortex and striatum, as well as serotonin release in the hippocampus.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, enhanced working memory, and increased sensitivity to the rewarding effects of drugs of abuse such as cocaine and amphetamine. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine in lab experiments is its selectivity for TAAR1. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, a limitation of using this compound is its potential for off-target effects, as it has been found to bind to other receptors in addition to TAAR1. Additionally, the synthesis of this compound is complex and requires a multi-step process, which may limit its accessibility for some researchers.

Zukünftige Richtungen

There are several future directions for research on (3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. This compound's anxiolytic and antidepressant-like effects in animal models suggest that it may have therapeutic potential in these areas. Another area of interest is the role of TAAR1 in drug addiction and reward processing. This compound's ability to enhance the rewarding effects of drugs of abuse suggests that TAAR1 may play a role in addiction-related behaviors. Further research is needed to fully understand the potential applications of this compound and TAAR1 in these areas.

Synthesemethoden

(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3-fluorobenzyl chloride with 4-methoxyphenylacetonitrile in the presence of a base such as potassium carbonate. This reaction produces 3-fluorobenzyl-4-methoxyphenylacetamide, which is then reduced using lithium aluminum hydride to produce the desired compound, this compound.

Wissenschaftliche Forschungsanwendungen

(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been studied for its potential use as a research tool in neuroscience and pharmacology. Specifically, this compound has been found to be a potent and selective ligand for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain and has been implicated in the regulation of dopamine and serotonin neurotransmission. This compound's ability to selectively bind to TAAR1 makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

Eigenschaften

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO/c1-14(20-13-16-4-3-5-17(19)12-16)6-7-15-8-10-18(21-2)11-9-15/h3-5,8-12,14,20H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHNOLCPGQGJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.